7-[(2-chlorophenyl)methoxy]-4-ethyl-8-methyl-2H-chromen-2-one
Overview
Description
Preparation Methods
The synthesis of 7-[(2-chlorophenyl)methoxy]-4-ethyl-8-methyl-2H-chromen-2-one can be achieved through various synthetic routes. One common method involves the reaction of 4-ethyl-8-methyl-2H-chromen-2-one with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield .
Chemical Reactions Analysis
7-[(2-chlorophenyl)methoxy]-4-ethyl-8-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Scientific Research Applications
7-[(2-chlorophenyl)methoxy]-4-ethyl-8-methyl-2H-chromen-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-[(2-chlorophenyl)methoxy]-4-ethyl-8-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. It has been shown to inhibit enzymes such as amine oxidase, which plays a role in the metabolism of neurotransmitters . The compound also exhibits antioxidant properties, which contribute to its anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
7-[(2-chlorophenyl)methoxy]-4-ethyl-8-methyl-2H-chromen-2-one can be compared with other similar compounds, such as:
7-[(3-chlorobenzyl)oxy]-2-oxo-2H-chromene-4-carbaldehyde: This compound also belongs to the coumarin class and exhibits similar biological activities.
2-(4-chlorophenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclopentane]: Another compound with a similar structure and biological profile.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
7-[(2-chlorophenyl)methoxy]-4-ethyl-8-methylchromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClO3/c1-3-13-10-18(21)23-19-12(2)17(9-8-15(13)19)22-11-14-6-4-5-7-16(14)20/h4-10H,3,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTSZPHBQAUDIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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